molecular formula C6H7BrN2O2 B6266850 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1783991-08-1

3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6266850
CAS No.: 1783991-08-1
M. Wt: 219.04 g/mol
InChI Key: IXZQNNPSPLBXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These are heterocyclic compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group . The molecular formula of this compound is C6H7BrN2O2 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The InChI key for this compound is IOOWDXMXZBYKLR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, such as a radical addition followed by intramolecular cyclization to afford the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a solid . The molecular weight of this compound is 219.04 .

Scientific Research Applications

3-Br-1,5-DMP-4-COOH has a variety of scientific research applications. It is used in the synthesis of other compounds, such as 3-bromopropionic acid, 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, and 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid. It is also used as a catalyst in organic reactions, such as the synthesis of quinolines and the oxidation of alkenes. In addition, 3-Br-1,5-DMP-4-COOH is used in the synthesis of pharmaceutical drugs, such as the antifungal drug ciclopirox.

Mechanism of Action

The mechanism of action of 3-Br-1,5-DMP-4-COOH is not yet fully understood. However, it is believed to act as a proton donor and acceptor in organic reactions, as well as a Lewis acid catalyst. It is also believed to act as a chelating agent, which means that it can bind to metal ions and form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-1,5-DMP-4-COOH are not yet fully understood. However, it is known that 3-Br-1,5-DMP-4-COOH can act as a proton donor and acceptor in organic reactions, as well as a Lewis acid catalyst. It is also believed to act as a chelating agent, which means that it can bind to metal ions and form complexes. In addition, 3-Br-1,5-DMP-4-COOH is used in the synthesis of pharmaceutical drugs, such as the antifungal drug ciclopirox.

Advantages and Limitations for Lab Experiments

The major advantage of using 3-Br-1,5-DMP-4-COOH in laboratory experiments is its ability to act as a proton donor and acceptor in organic reactions, as well as a Lewis acid catalyst. It is also a relatively inexpensive and readily available compound. However, due to its low solubility in water, it can be difficult to use in aqueous solutions. In addition, it is toxic and should be handled with care.

Future Directions

There are a variety of future directions for 3-Br-1,5-DMP-4-COOH research. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. In addition, further research should be conducted into the synthesis of other compounds using 3-Br-1,5-DMP-4-COOH as a catalyst, as well as its potential use in other organic reactions. Finally, the development of new methods for the synthesis of 3-Br-1,5-DMP-4-COOH should be explored.

Synthesis Methods

3-Br-1,5-DMP-4-COOH is synthesized using a three-step reaction sequence. The first step involves reacting 3-bromopropionic acid with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves the removal of the bromide ion from the product using a strong acid, such as sulfuric acid. The third step involves the formation of the desired product by reacting the bromide-free product with a strong base, such as potassium hydroxide.

Safety and Hazards

“3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid involves the bromination of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid using bromine in acetic acid. The resulting product is then purified and characterized.", "Starting Materials": [ "1,5-dimethyl-1H-pyrazole-4-carboxylic acid", "Bromine", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 1,5-dimethyl-1H-pyrazole-4-carboxylic acid in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring for 2 hours at room temperature.", "Step 4: Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.", "Step 5: Wash the precipitate with water and dry it under vacuum.", "Step 6: Purify the product by recrystallization from a suitable solvent.", "Step 7: Characterize the product using spectroscopic techniques such as NMR and IR." ] }

1783991-08-1

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

3-bromo-1,5-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C6H7BrN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11)

InChI Key

IXZQNNPSPLBXNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)Br)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.